molecular formula C20H23ClN2O2 B12456047 2-chloro-N'-(4-hexylbenzoyl)benzohydrazide

2-chloro-N'-(4-hexylbenzoyl)benzohydrazide

Cat. No.: B12456047
M. Wt: 358.9 g/mol
InChI Key: ZFFDRAQAUWTWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-(4-hexylbenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 2-chloro group and a 4-hexylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(4-hexylbenzoyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-hexylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(4-hexylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted benzohydrazides.

    Condensation Reactions: Formation of hydrazones.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-chloro-N’-(4-hexylbenzoyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(4-hexylbenzoyl)benzohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the hexylbenzoyl group can interact with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-(4-hexylbenzoyl)benzohydrazide is unique due to the presence of the hexylbenzoyl group, which imparts distinct hydrophobic properties. This makes it potentially useful in applications where hydrophobic interactions are important, such as in drug design and material science.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-chloro-N'-(4-hexylbenzoyl)benzohydrazide

InChI

InChI=1S/C20H23ClN2O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)19(24)22-23-20(25)17-9-6-7-10-18(17)21/h6-7,9-14H,2-5,8H2,1H3,(H,22,24)(H,23,25)

InChI Key

ZFFDRAQAUWTWNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.